Cas no 7233-09-2 (N,N'-dibenzyl-N,N'-bis(1,3-dibenzylimidazolidin-2-yl)ethane-1,2-diamine)

7233-09-2 structure
Nome del prodotto:N,N'-dibenzyl-N,N'-bis(1,3-dibenzylimidazolidin-2-yl)ethane-1,2-diamine
N,N'-dibenzyl-N,N'-bis(1,3-dibenzylimidazolidin-2-yl)ethane-1,2-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N'-dibenzyl-N,N'-bis(1,3-dibenzylimidazolidin-2-yl)ethane-1,2-diamine
- 7233-09-2
- DTXSID40413150
-
- Inchi: InChI=1S/C50H56N6/c1-7-19-43(20-8-1)37-51-31-32-52(38-44-21-9-2-10-22-44)49(51)55(41-47-27-15-5-16-28-47)35-36-56(42-48-29-17-6-18-30-48)50-53(39-45-23-11-3-12-24-45)33-34-54(50)40-46-25-13-4-14-26-46/h1-30,49-50H,31-42H2
- Chiave InChI: CPUGLVGDXHFCIL-UHFFFAOYSA-N
- Sorrisi: C1CN(C(N1CC2=CC=CC=C2)N(CCN(CC3=CC=CC=C3)C4N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8
Proprietà calcolate
- Massa esatta: 740.45708
- Massa monoisotopica: 740.45664581g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 56
- Conta legami ruotabili: 17
- Complessità: 925
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.5
- Superficie polare topologica: 19.4Ų
Proprietà sperimentali
- PSA: 19.44
N,N'-dibenzyl-N,N'-bis(1,3-dibenzylimidazolidin-2-yl)ethane-1,2-diamine Letteratura correlata
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
5. Caper tea
7233-09-2 (N,N'-dibenzyl-N,N'-bis(1,3-dibenzylimidazolidin-2-yl)ethane-1,2-diamine) Prodotti correlati
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 2171734-83-9(3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-3-carboxylic acid)
- 778536-58-6(2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-ol)
- 868990-11-8(3(2H)-Furanone, 2,2-dimethyl-5-(2-phenylethyl)-)
- 921827-60-3(3-4-(2-chlorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine)
- 16015-49-9(3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid)
- 2411326-90-2((2E)-4-(dimethylamino)-N-[2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethyl]but-2-enamide)
- 2137773-14-7(3H-1,2,4-Triazole-3-thione, 4-cyclohexyl-5-(1,1-dimethylethyl)-2,4-dihydro-)
- 896593-84-3(2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)
- 426823-26-9(3-[2-(Trifluoromethyl)phenyl]pyridine)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
